Piribedil maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piribedil maleate is a chemical compound known for its use as an antiparkinsonian agent. It is a piperazine derivative that acts as a dopamine D2 and D3 receptor agonist and also has alpha-2 adrenergic antagonist properties . This compound is used in the treatment of Parkinson’s disease and other conditions related to cognitive deficits and dizziness .
Preparation Methods
The preparation of piribedil maleate involves the synthesis of piribedil followed by its conversion to the maleate salt. The synthetic route typically involves the reaction of 1,3-benzodioxole with piperazine to form the intermediate, which is then reacted with pyrimidine to yield piribedil . The maleate salt is formed by reacting piribedil with maleic acid under appropriate conditions . Industrial production methods focus on optimizing yield and purity, often involving controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Piribedil maleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Piribedil maleate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: Research on its effects on dopamine receptors and related pathways.
Industry: Used in the formulation of pharmaceutical products for treating neurological disorders.
Mechanism of Action
Piribedil maleate exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, enhancing dopaminergic activity in the brain . Additionally, it has alpha-2 adrenergic antagonist properties, which contribute to its therapeutic effects. The compound’s interaction with these molecular targets leads to improved motor function and cognitive abilities in patients with Parkinson’s disease .
Comparison with Similar Compounds
Piribedil maleate is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. Similar compounds include:
Pramipexole dihydrochloride: Another dopamine agonist used in Parkinson’s disease treatment.
Ropinirole hydrochloride: A dopamine agonist with similar therapeutic applications.
Bromocriptine mesylate: A dopamine agonist with additional prolactin-inhibiting properties.
This compound stands out due to its specific receptor profile and additional adrenergic antagonist effects, which may offer unique therapeutic benefits .
Properties
CAS No. |
937719-94-3 |
---|---|
Molecular Formula |
C20H22N4O6 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DKGOFBARSQSLOW-BTJKTKAUSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piribedil Maleate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.